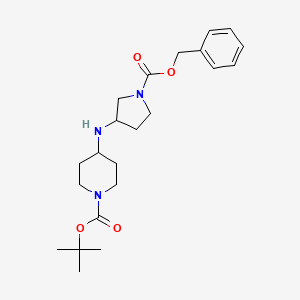

![molecular formula C13H15NO3 B6335992 Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 787640-37-3](/img/structure/B6335992.png)

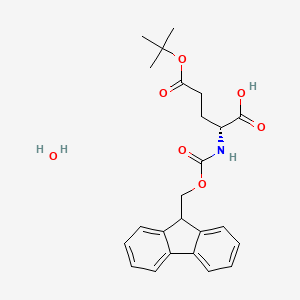

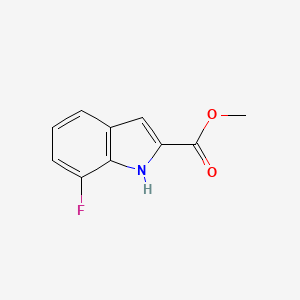

Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

カタログ番号 B6335992

CAS番号:

787640-37-3

分子量: 233.26 g/mol

InChIキー: AFSUTCDGMZZMFA-VXGBXAGGSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

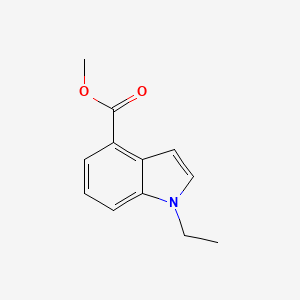

“Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a chemical compound with a bicyclo [2.2.1]heptane scaffold . This structure is found in numerous compounds with various functions . It’s a privileged molecular structure embedded in bioactive natural products .

Synthesis Analysis

The synthesis of compounds with a bicyclo [2.2.1]heptane scaffold, like the one , can be achieved via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions . Another method involves an epimerization–lactamization cascade reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo [2.2.1]heptane scaffold . This structure is a common feature in various bioactive natural products and drug candidates .Chemical Reactions Analysis

The compound can be synthesized through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H18N2O2 . Its average mass is 198.262 Da and its monoisotopic mass is 198.136826 Da .科学的研究の応用

Synthesis and NMR Investigation

- Bicyclic Bases : The synthesis of N-benzoyl derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane has been explored, providing insights into their nuclear magnetic resonance (NMR) characteristics (Portoghese & Turcotte, 1971).

Intramolecular Hydrogen Abstraction

- Synthesis of Chiral Bicyclic Systems : Utilizing phenyl and benzyl amidophosphates and alkyl and benzyl carbamate derivatives, chiral 7-oxa-2-azabicyclo[2.2.1]heptane ring systems have been synthesized, highlighting a mild and selective procedure under neutral conditions (Francisco, Herrera, & Suárez, 2003).

Enantioselective Synthesis

- Aza-Diels–Alder Reaction : The enantioselective synthesis of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene derivatives has been achieved using the asymmetric aza-Diels–Alder reaction (Vale et al., 2006).

Conversion into Tetrahydrofuran Derivatives

- Bicyclic β-Lactams Synthesis : The transformation of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into methyl cis-3-aminotetrahydrofuran-2-carboxylates demonstrates an alternative pathway for creating promising compounds in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Synthesis of Glutamic Acid Analogue

- Conformationally Constrained Amino Acids : The synthesis of a glutamic acid analogue using 7-azabicyclo[2.2.1]heptane highlights potential applications in biochemical research (Hart & Rapoport, 1999).

Improved Synthesis Methods

- Efficient Synthesis Techniques : An improved synthesis method for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane has been developed, indicating advancements in the production of this compound (Zhang et al., 2014).

Novel Compounds Synthesis

- Creation of New Compounds : Novel compounds such as methyl and benzyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates have been isolated and characterized, contributing to the diversification of chemical libraries (Guideri & Ponticelli, 2012).

将来の方向性

特性

IUPAC Name |

benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSUTCDGMZZMFA-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN([C@H]1CO2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

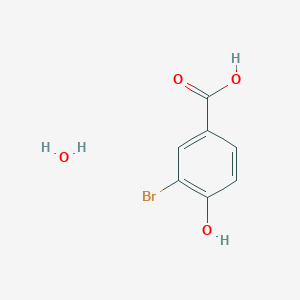

3-Bromo-4-hydroxybenzoic acid hydrate, 97%

1274892-02-2

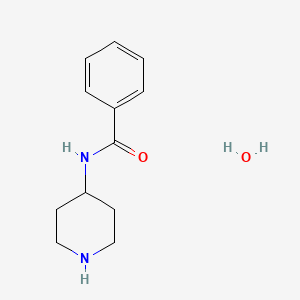

4-Benzamidopiperidine hydrate; 98%

1986427-04-6